N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide
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Overview
Description
N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a complex organic compound that features a thiophene ring, an imidazole ring, and a benzamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The compound N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide, also known as N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}benzamide, is a derivative of thiophene and nicotinic acid Thiophene-based compounds have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene-based compounds can interact with various biological targets through different mechanisms . For instance, some thiophene derivatives are known to interact with DNA, which could potentially influence gene expression and cellular function .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it is plausible that multiple biochemical pathways could be affected.
Pharmacokinetics
The admet characteristics of similar compounds have been assessed using computational analysis, pointing to significant drug-likeness features based on the lipinski criteria .
Result of Action
Thiophene-based compounds have been reported to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated imidazole intermediate.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a strong base.
Benzamide Formation: The final step involves the formation of the benzamide group by reacting the ethylated thiophene-imidazole intermediate with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-aminothiophene and 2-ethylthiophene share the thiophene ring structure.
Imidazole Derivatives: Compounds like 2-methylimidazole and 4,5-diphenylimidazole share the imidazole ring structure.
Benzamide Derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide share the benzamide group.
Uniqueness
N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is unique due to the combination of the thiophene, imidazole, and benzamide groups within a single molecule. This unique structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(12-5-2-1-3-6-12)17-9-8-15-18-11-13(19-15)14-7-4-10-21-14/h1-7,10-11H,8-9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIQAOMIILXPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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